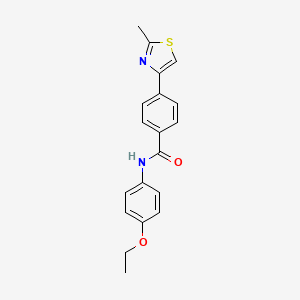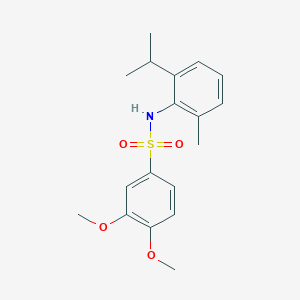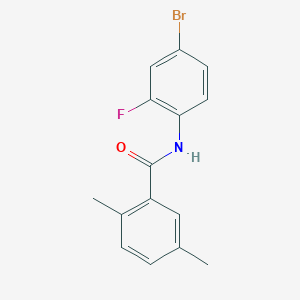![molecular formula C19H21NO2 B5813583 1-[(2,3,5-trimethylphenoxy)acetyl]indoline](/img/structure/B5813583.png)
1-[(2,3,5-trimethylphenoxy)acetyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3,5-trimethylphenoxy)acetyl]indoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a novel indoline derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-[(2,3,5-trimethylphenoxy)acetyl]indoline is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also exhibit antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of essential cell components.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells. It also exhibits a significant reduction in the levels of pro-inflammatory cytokines. Furthermore, it has been found to have a protective effect on liver and kidney function.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(2,3,5-trimethylphenoxy)acetyl]indoline in lab experiments include its low toxicity, high solubility, and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, its limitations include its limited water solubility, which may affect its bioavailability in certain experiments.
Future Directions
There are several future directions for the research of 1-[(2,3,5-trimethylphenoxy)acetyl]indoline. One potential direction is to study its potential use as a therapeutic agent for cancer treatment. Another direction is to investigate its potential use as an antioxidant and anti-inflammatory agent. Furthermore, its antibacterial and antifungal properties can be explored for potential applications in the development of new antibiotics and antifungal agents.
Conclusion:
In conclusion, this compound is a novel indoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. The future directions for research on this compound are promising and offer potential for the development of new therapeutic agents.
Synthesis Methods
1-[(2,3,5-trimethylphenoxy)acetyl]indoline has been synthesized using various methods. One of the common methods is the one-pot reaction of isatin, 2,3,5-trimethylphenol, and acetic anhydride in the presence of a catalytic amount of sulfuric acid. Another method involves the reaction of isatin with 2,3,5-trimethylphenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid, followed by the addition of sodium hydroxide to obtain the final product.
Scientific Research Applications
1-[(2,3,5-trimethylphenoxy)acetyl]indoline has been studied for its potential applications in various fields of research. It has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-10-14(2)15(3)18(11-13)22-12-19(21)20-9-8-16-6-4-5-7-17(16)20/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRALNQAPDGHZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)
![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5813511.png)

![2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5813514.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B5813542.png)
![N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5813546.png)
![2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813549.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine](/img/structure/B5813552.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5813599.png)

